![molecular formula C17H21FN2O B3953037 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B3953037.png)
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
Übersicht
Beschreibung
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in anxiolytic, anticonvulsant, and sedative effects. CPP-115 has shown promise as a potential treatment for various neurological disorders, including epilepsy, anxiety, and addiction.
Wirkmechanismus
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity for GABA-AT, which reduces the potential for off-target effects. This compound has also been shown to have good oral bioavailability, making it a suitable candidate for drug development. However, one limitation of this compound is its potential for hepatotoxicity, which may limit its clinical use.
Zukünftige Richtungen
Future research on 1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine could focus on its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. Studies could also investigate the potential for this compound to interact with other neurotransmitter systems, such as the dopamine and serotonin systems. In addition, future research could focus on developing analogs of this compound with improved selectivity and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclopenten-1-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models and has shown efficacy in various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to reduce anxiety-like behavior in rodent models of anxiety. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
cyclopenten-1-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-7-9-15(10-8-14)19-16-6-3-11-20(12-16)17(21)13-4-1-2-5-13/h4,7-10,16,19H,1-3,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLRXXVGJAHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.